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Compound of Interest

Compound Name: Lintitript

Cat. No.: B1675547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SR 27897, also known as lintitript, is a potent and highly selective non-peptide antagonist of

the cholecystokinin A (CCK-A) receptor. It has been instrumental in elucidating the

physiological roles of CCK-A receptors in various biological processes, particularly in

gastrointestinal motility and satiety. These application notes provide a comprehensive overview

of the in-vivo administration of SR 27897 in rodent models, including recommended dosages,

detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary
The following tables summarize the effective dosages of SR 27897 observed in various in-vivo

rodent models. These values are crucial for experimental design and dose-response studies.

Table 1: Effective Dosages of SR 27897 in Mice
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Experimental
Model

Route of
Administration

Effective Dose
(ED50)

Species/Strain Reference

Antagonism of

CCK-induced

inhibition of

gastric emptying

Oral (p.o.) 3 µg/kg Mice

Inhibition of

CCK-induced

gallbladder

emptying

Oral (p.o.) 72 µg/kg Mice

Inhibition of egg

yolk-induced

gallbladder

emptying

Oral (p.o.) 27 µg/kg Mice

Reduction of

CCK-induced

decrease of

cerebellar cGMP

levels

Intraperitoneal

(i.p.)
0.013 mg/kg Mice

Blockade of

CCK-induced

turning behavior

(intrastriatal

injection)

Intraperitoneal

(i.p.)
0.2 mg/kg Mice

Table 2: Effective Dosages of SR 27897 in Rats
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Experimental
Model

Route of
Administration

Effective Dose
(ED50 or MED)

Species/Strain Reference

Reversal of

CCK-induced

amylase

secretion

Intravenous (i.v.)

1 mg/kg

(complete

reversal)

Rat

Antagonism of

CCK-induced

hypophagia

Intraperitoneal

(i.p.)

0.003 mg/kg

(ED50)
Rat

Antagonism of

CCK-induced

hypolocomotion

Intraperitoneal

(i.p.)

0.002 mg/kg

(ED50)
Rat

Blockade of

potentiation of

apomorphine's

effect on DA

neurons

Intraperitoneal

(i.p.)

1.25 mg/kg

(Minimal

Effective Dose)

Rat

Experimental Protocols
Formulation of SR 27897 for In-Vivo Administration
SR 27897 is a poorly water-soluble compound. The following is a general protocol for its

formulation for oral and intraperitoneal administration. Note: The exact vehicle composition

used in the primary literature for SR 27897 is not consistently reported. Therefore, a

generalized approach for formulating poorly soluble compounds is provided. Researchers

should perform small-scale solubility and stability tests to optimize the vehicle for their specific

experimental needs.

Materials:

SR 27897 powder

Dimethyl sulfoxide (DMSO)
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Tween 80 (Polysorbate 80) or Polyethylene glycol 400 (PEG400)

Sterile saline (0.9% NaCl) or sterile water

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Protocol:

Stock Solution Preparation:

Weigh the desired amount of SR 27897 powder in a sterile microcentrifuge tube.

Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10

mg/mL stock solution, add 100 µL of DMSO to 1 mg of SR 27897.

Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication

can aid dissolution.

Working Solution for Intraperitoneal (i.p.) Injection:

In a separate sterile tube, prepare the vehicle. A common vehicle for i.p. injection of

DMSO-soluble compounds is a mixture of DMSO, Tween 80 (or PEG400), and saline. A

typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

Slowly add the SR 27897 stock solution to the vehicle while vortexing to prevent

precipitation.

The final concentration of DMSO in the injectate should be kept as low as possible (ideally

≤10%) to minimize potential toxicity.

Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle

composition (e.g., increase the percentage of Tween 80 or PEG400).

Working Suspension for Oral Gavage (p.o.):
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For oral administration, a suspension is often used. A common vehicle is 0.5%

carboxymethylcellulose (CMC) in water.

Add a small amount of a surfactant like Tween 80 (e.g., 1-2%) to the CMC solution to aid

in wetting the compound.

Add the SR 27897 stock solution to the vehicle and vortex vigorously to create a

homogenous suspension.

Ensure the suspension is well-mixed immediately before each administration.

Protocol for Antagonism of CCK-Induced Hypophagia in
Rats
This protocol assesses the ability of SR 27897 to block the satiety-inducing effects of

cholecystokinin (CCK).

Materials:

Male Wistar or Sprague-Dawley rats (200-250 g)

SR 27897 dosing solution

CCK-8 (sulfated) solution (e.g., in sterile saline)

Vehicle control solution

Standard rat chow

Metabolic cages for individual housing and food intake measurement

Syringes and needles for i.p. injection

Protocol:

Animal Acclimation:
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House rats individually in metabolic cages for at least 3-5 days to acclimate to the

environment and the measurement of food intake.

Provide ad libitum access to food and water.

Handle the animals daily to reduce stress associated with the experimental procedures.

Fasting:

Fast the rats for 18-24 hours before the experiment, with free access to water.

Drug Administration:

Administer SR 27897 (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle control to different groups of

rats.

The volume of injection should be consistent across all animals (e.g., 1 mL/kg).

CCK Administration:

30 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3

µg/kg, i.p.) or saline control.

Food Intake Measurement:

Immediately after the CCK-8 or saline injection, provide a pre-weighed amount of standard

rat chow.

Measure cumulative food intake at regular intervals (e.g., 30, 60, and 120 minutes).

Data Analysis:

Calculate the food intake for each animal and express it as g/kg of body weight.

Compare the food intake between the different treatment groups using appropriate

statistical analysis (e.g., ANOVA followed by post-hoc tests).

Determine the ED50 of SR 27897 for the antagonism of CCK-induced hypophagia.
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Protocol for Inhibition of CCK-Induced Gallbladder
Emptying in Mice
This protocol evaluates the efficacy of SR 27897 in preventing gallbladder contraction

stimulated by CCK.

Materials:

Male Swiss-Webster mice (20-25 g)

SR 27897 dosing suspension

CCK-8 solution

Vehicle control suspension

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

Surgical instruments

Analytical balance

Protocol:

Animal Preparation:

Fast the mice for 18-24 hours with free access to water to ensure gallbladder filling.

Drug Administration:

Administer SR 27897 (e.g., 10-100 µg/kg, p.o.) or vehicle control to different groups of

mice.

The volume of oral gavage should be consistent (e.g., 10 mL/kg).

CCK Administration:
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60 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3

µg/kg, i.p.).

Gallbladder Excision:

20-30 minutes after CCK-8 administration, anesthetize the mice.

Perform a laparotomy to expose the gallbladder.

Carefully dissect the gallbladder and remove it.

Gallbladder Weight Measurement:

Immediately weigh the excised gallbladder on an analytical balance. The weight of the

gallbladder is directly proportional to its volume.

Data Analysis:

Compare the gallbladder weights between the different treatment groups. A higher weight

indicates less emptying.

Calculate the percentage of inhibition of gallbladder emptying for the SR 27897 treated

groups compared to the CCK-8 alone group.

Determine the ED50 of SR 27897 for the inhibition of CCK-induced gallbladder emptying.

Visualizations
Signaling Pathway of CCK-A Receptor Antagonism
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Caption: Signaling pathway of CCK-A receptor and its antagonism by SR 27897.

Experimental Workflow for In-Vivo Testing of SR 27897
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Caption: General experimental workflow for in-vivo evaluation of SR 27897.
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Logical Relationship: Dosage and Effect of SR 27897

SR 27897 Dosage

Observed Effect

Low Dose
(µg/kg range)

Peripheral Effects
- Antagonism of CCK on gastric emptying

- Inhibition of gallbladder emptying
- Antagonism of CCK-induced hypophagia

Primarily affects

High Dose
(mg/kg range)

Central Effects
- Blockade of CCK-induced turning behavior

- Blockade of apomorphine potentiation

Also affects

Click to download full resolution via product page

Caption: Relationship between SR 27897 dosage and its peripheral vs. central effects.

To cite this document: BenchChem. [Application Notes and Protocols: SR 27897 Dosage for
In-Vivo Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675547#sr-27897-dosage-for-in-vivo-rodent-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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